molecular formula C24H23NO5 B14990316 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B14990316
M. Wt: 405.4 g/mol
InChI Key: NJQLQINFYHXXIS-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a complex organic compound that belongs to the class of furochromen derivatives This compound is characterized by its unique structure, which includes a furochromen core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves multiple steps, starting from readily available precursors

    Formation of the Furochromen Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the furochromen ring system.

    Introduction of Functional Groups: The dimethyl and oxo groups are introduced through selective methylation and oxidation reactions, respectively.

    Attachment of the Acetamide Moiety: The final step involves the reaction of the furochromen derivative with an appropriate acetamide precursor under suitable conditions, such as the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxo group or other reducible functionalities.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the acetamide moiety or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying cellular processes and pathways.

    Medicine: Preliminary studies suggest that the compound may have therapeutic potential, particularly in the treatment of certain cancers and inflammatory conditions.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins or enzymes, thereby modulating their activity.

    Pathways Involved: Influencing signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to its specific combination of functional groups and its potential bioactivity. Compared to similar compounds, it may offer distinct advantages in terms of selectivity and potency in its applications.

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C24H23NO5/c1-14-13-29-21-12-22-18(10-17(14)21)15(2)19(24(27)30-22)11-23(26)25-9-8-16-6-4-5-7-20(16)28-3/h4-7,10,12-13H,8-9,11H2,1-3H3,(H,25,26)

InChI Key

NJQLQINFYHXXIS-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC4=CC=CC=C4OC)C

Origin of Product

United States

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